2,6-Dichloroquinone-4-chloroimide
Overview
Description
2,6-Dichloroquinone-4-chloroimide, also known as Gibbs Reagent, is used as a reagent for the spectrophotometric determination of phenols and other aromatic compounds . It is also used as a spray reagent for organic compounds and can be used in thin-layer chromatograms . It can be used as an optical sensor for rapid detection of permethrin in treated wood .
Synthesis Analysis
The coupling of this compound (DCQ) with tranexamic acid (TA) results in a greenish-brown colored complex which absorbs at λ max = 670 nm . The color intensity of the coupling product changes with time .Scientific Research Applications
Characterization in Drinking Water Disinfection Byproducts
2,6-Dichloroquinone-4-chloroimide has been identified in the context of drinking water treatment. Zhao et al. (2010) characterized chloro- and bromo-benzoquinones, including 2,6-dichloro-1,4-benzoquinone, as new disinfection byproducts (DBPs) formed during chlorination processes in drinking water. These compounds, suspected bladder carcinogens, highlight the importance of understanding the chemical reactions taking place during water treatment and the potential health risks associated with these DBPs. The development of analytical techniques such as electrospray ionization tandem mass spectrometry has facilitated the detection and characterization of these compounds, marking a significant step forward in monitoring water quality and safety (Zhao et al., 2010).
Formation from Aromatic Compounds after Chlorination
Kosaka et al. (2017) investigated the formation of 2,6-dichloro-1,4-benzoquinone from various aromatic compounds following chlorination. Their study revealed that phenol, chlorinated phenols, and para-substituted phenolic compounds could serve as precursors to this compound. This research provides insight into the possible sources of this compound in chlorinated water and underscores the complexity of chemical transformations occurring during water disinfection processes (Kosaka et al., 2017).
Identification as Toxic Disinfection Byproducts
Xu et al. (2021) developed an analytical method to detect haloquinone chloroimides, including this compound, as disinfection byproducts in drinking water. Their work not only introduces a novel analytical approach for these compounds but also presents the first occurrence and cytotoxicity data for haloquinone chloroimides in drinking water. The findings suggest that these compounds are highly toxic, emphasizing the need for further research into their effects on human health and strategies for minimizing their formation during water treatment (Xu et al., 2021).
Mechanism of Action
Target of Action
The primary target of 2,6-Dichloroquinone-4-chloroimide, also known as the Gibbs reagent, are phenolic compounds . Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group. They play critical roles in plant growth and development, serving as defense mechanisms against pathogens .
Mode of Action
The Gibbs reagent interacts with its targets (phenolic compounds) through a process known as solvolysis, which forms 2,6-dichloro quinone mono imine . This compound then reacts with para-substituted phenol, forming an adduct . The adduct is formed by the attachment of the para position of the phenol with the 2,6-dichloro quinone mono imine .
Biochemical Pathways
The Gibbs reagent primarily affects the biochemical pathways involving phenolic compounds. Upon reaction with phenol itself, 2,6-dichlorophenolindophenol is formed . This chemical is used as a redox indicator, playing a crucial role in various biochemical reactions involving oxidation and reduction .
Result of Action
The result of the action of this compound is the formation of 2,6-dichlorophenolindophenol . This compound is a redox indicator, changing color to indicate the presence of phenolic compounds . This makes it a valuable tool in analytical chemistry for the detection of these compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its decomposition rate is directly proportional to pressure . Furthermore, it is soluble in ether and chloroform, slightly soluble in ethanol and dilute alkali, but insoluble in water . These properties can affect its stability, efficacy, and action in different environments.
Safety and Hazards
The safety data sheet for 2,6-Dichloroquinone-4-chloroimide indicates that it is a self-reactive chemical. It can cause skin irritation and serious eye irritation. It is advised to keep away from heat, sparks, open flames, and hot surfaces. It should be stored away from clothing and combustible materials .
properties
IUPAC Name |
2,6-dichloro-4-chloroiminocyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUMTHWQGWPJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1=NCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Record name | 2,6-Dichloroquinone-4-chloroimide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2,6-Dichloroquinone-4-chloroimide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059229 | |
Record name | 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-(chloroimino)- | |
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Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow or orange crystalline powder; [Acros Organics MSDS] | |
Record name | Gibbs reagent | |
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CAS RN |
101-38-2 | |
Record name | 2,6-Dichloroquinone-4-chloroimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-38-2 | |
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Record name | Gibbs reagent | |
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Record name | Gibbs reagent | |
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Record name | 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-(chloroimino)- | |
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Record name | 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-(chloroimino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-4-(chloroimino)cyclohexa-2,5-dienone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.671 | |
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Record name | 2,6-DICHLOROQUINONE-4-CHLOROIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y19A13RZO0 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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